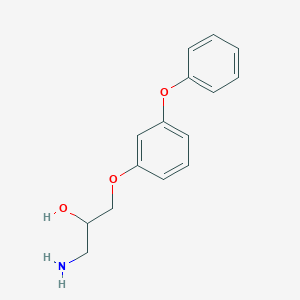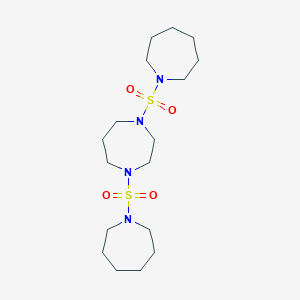![molecular formula C20H19Cl3N2O2 B261739 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B261739.png)
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. It was first synthesized in 2001 by Bayer Pharmaceuticals and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 works by inhibiting the activity of the NF-κB pathway. This pathway is activated in response to a variety of stimuli, including infection, inflammation, and stress. Once activated, it leads to the production of pro-inflammatory cytokines and other mediators of inflammation.
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 inhibits this pathway by preventing the degradation of the inhibitor of kappa B (IκB) protein, which normally allows NF-κB to enter the nucleus and activate gene transcription. By inhibiting this process, 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 prevents the production of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects:
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 is its specificity for the NF-κB pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation is its potential toxicity. 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082. One area of interest is its potential use as a cancer therapy. Further studies are needed to determine its efficacy and safety in treating different types of cancer.
Another area of interest is its potential use in treating inflammatory diseases. Studies are needed to determine the optimal dosing and administration of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 in these diseases, as well as its potential side effects.
Finally, there is interest in developing new derivatives of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 that may have improved efficacy and safety profiles. These derivatives may be more specific for the NF-κB pathway or have reduced toxicity at high concentrations.
Méthodes De Synthèse
The synthesis of 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 involves several steps, starting with the reaction of 4-chloro-2-nitroaniline with 4-chlorobenzoyl chloride to form the intermediate 2-(4-chloro-2-nitroanilino)benzoyl chloride. This intermediate is then reduced to the corresponding amine using iron powder and hydrochloric acid. The resulting amine is then reacted with 3-methylpiperidine-1-carboxylic acid chloride to form the final product, 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082.
Applications De Recherche Scientifique
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune responses. Inhibition of this pathway has been implicated in the treatment of a variety of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma.
In addition to its anti-inflammatory properties, 2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide 11-7082 has also been shown to have anti-cancer effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and metastasis of tumors. This has led to interest in its potential use as a cancer therapy.
Propriétés
Nom du produit |
2,4-dichloro-N-{4-chloro-2-[(3-methyl-1-piperidinyl)carbonyl]phenyl}benzamide |
|---|---|
Formule moléculaire |
C20H19Cl3N2O2 |
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
2,4-dichloro-N-[4-chloro-2-(3-methylpiperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C20H19Cl3N2O2/c1-12-3-2-8-25(11-12)20(27)16-9-13(21)5-7-18(16)24-19(26)15-6-4-14(22)10-17(15)23/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,24,26) |
Clé InChI |
KWCZNOWDQRRZIQ-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canonique |
CC1CCCN(C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



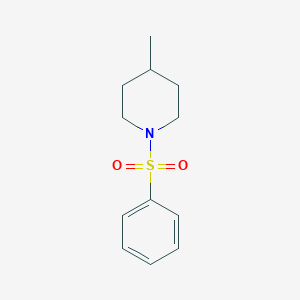
![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)
![4-bromo-1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B261671.png)
![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide](/img/structure/B261673.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-4-methyl-benzenesulfonamide](/img/structure/B261674.png)
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-ethyl]-benzenesulfonamide](/img/structure/B261675.png)
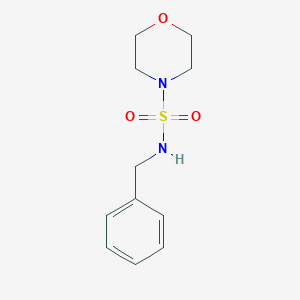
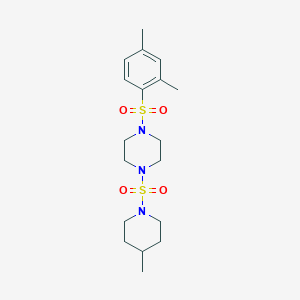
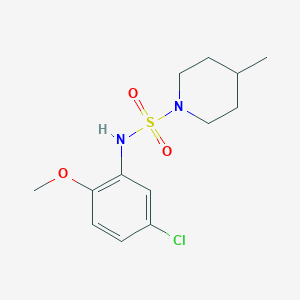
![1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)sulfonyl]azepane](/img/structure/B261716.png)
![1-[(4-Benzhydryl-1-piperazinyl)sulfonyl]azepane](/img/structure/B261717.png)
